(1S,3S)-3-phenylmethoxycyclopentan-1-ol
Description
(1S,3S)-3-Phenylmethoxycyclopentan-1-ol is a chiral cyclopentanol derivative featuring a phenylmethoxy (-OCH2C6H5) substituent at the 3-position of the saturated cyclopentane ring. Its molecular formula is C12H16O2, with a molecular weight of 192.24 g/mol. The compound exhibits two stereocenters at the 1- and 3-positions, both in the S-configuration, which significantly influences its physicochemical and biological behavior. Key properties include a moderate hydrophobicity (estimated XLogP3 ≈ 2.1), one hydrogen bond donor (OH group), and two hydrogen bond acceptors (OH and ether oxygen). The saturated cyclopentane ring contributes to conformational rigidity, while the phenylmethoxy group enhances lipophilicity, making it a candidate for applications in medicinal chemistry or chiral synthesis .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,3S)-3-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
SFIICXXRMNDRQC-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(benzyloxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Industrial Production Methods: Industrial production of trans-3-(benzyloxy)cyclopentan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Benzyloxy)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming cyclopentane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Swern oxidation, or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-(Benzyloxy)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmaceutical Research:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of trans-3-(benzyloxy)cyclopentan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The benzyloxy group and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Key Observations:
Ring Saturation : The saturated cyclopentane ring in the target compound confers greater conformational stability and hydrophobicity compared to the unsaturated cyclopentene ring in the analog, which may exhibit higher reactivity due to the double bond.
Substituent Position : The phenylmethoxy group at the 3-position in the target compound vs. the 2-[(phenylmethoxy)methyl] group in the analog leads to differences in steric bulk and spatial orientation, impacting molecular interactions.
Rotational Flexibility : The analog’s higher rotatable bond count (4 vs. 2) suggests increased conformational flexibility, which may influence bioavailability and binding kinetics in biological systems.
LogP Differences: The target’s slightly higher estimated XLogP3 (~2.1 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
